4-(3-Methoxyphenyl)-2-pyridin-3-ylbutanoic acid
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Overview
Description
4-(3-Methoxyphenyl)-2-pyridin-3-ylbutanoic acid is an organic compound that features a methoxyphenyl group and a pyridinyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenyl)-2-pyridin-3-ylbutanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methoxyphenyl)-2-pyridin-3-ylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridinyl group can be reduced to a piperidinyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the pyridinyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: 4-(3-Hydroxyphenyl)-2-pyridin-3-ylbutanoic acid.
Reduction: 4-(3-Methoxyphenyl)-2-piperidin-3-ylbutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Methoxyphenyl)-2-pyridin-3-ylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-2-pyridin-3-ylbutanoic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 4-(3-Hydroxyphenyl)-2-pyridin-3-ylbutanoic acid
- 4-(3-Methoxyphenyl)-2-piperidin-3-ylbutanoic acid
- 4-(3-Methoxyphenyl)-2-pyridin-3-ylpropanoic acid
Comparison: 4-(3-Methoxyphenyl)-2-pyridin-3-ylbutanoic acid is unique due to the presence of both a methoxyphenyl group and a pyridinyl group, which confer specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H17NO3 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-2-pyridin-3-ylbutanoic acid |
InChI |
InChI=1S/C16H17NO3/c1-20-14-6-2-4-12(10-14)7-8-15(16(18)19)13-5-3-9-17-11-13/h2-6,9-11,15H,7-8H2,1H3,(H,18,19) |
InChI Key |
BCAITDWGCCGTAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(C2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
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